N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its diverse biological activities, and a dimethoxyphenyl group, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxyphenylacetic acid and 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as EDCI.HCl in the presence of a base like DMAP in anhydrous dichloromethane.
Purification: The reaction mixture is washed with hydrochloric acid, sodium bicarbonate solution, and saline solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is recrystallized using dichloromethane-ethyl acetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or KMnO4.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane, KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like NaOH or KOH in polar solvents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the dimethoxyphenyl group and has similar pharmacological properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct biological activities and potential therapeutic benefits not found in simpler analogues.
Properties
Molecular Formula |
C22H29NO5 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H29NO5/c1-13-19-15(24)11-22(2,3)12-18(19)28-20(13)21(25)23-9-8-14-6-7-16(26-4)17(10-14)27-5/h6-7,10,15,24H,8-9,11-12H2,1-5H3,(H,23,25) |
InChI Key |
CPFUFDGQRVCIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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